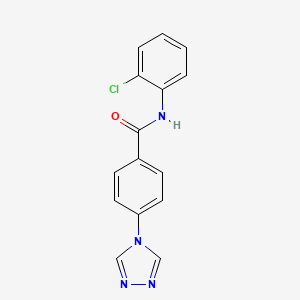
(2,3-dichlorobenzyl)(2-furylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dichlorobenzyl)(2-furylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and is a member of the benzamidine family of compounds. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (2,3-dichlorobenzyl)(2-furylmethyl)amine hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the bacterial or fungal cell.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to mammalian cells. It has been found to have no significant effect on the viability of human lung fibroblasts and human keratinocytes. Additionally, it has been shown to have no effect on the growth of normal human fibroblasts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2,3-dichlorobenzyl)(2-furylmethyl)amine hydrochloride is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool in various lab experiments where the inhibition of bacterial or fungal growth is required. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for the research on (2,3-dichlorobenzyl)(2-furylmethyl)amine hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of bacterial and fungal infections. Additionally, there is potential for the development of new derivatives of this compound with improved solubility and efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2,3-dichlorobenzyl)(2-furylmethyl)amine hydrochloride involves the reaction of 2-furylmethylamine with 2,3-dichlorobenzaldehyde in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
(2,3-dichlorobenzyl)(2-furylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields. Its antibacterial and antifungal properties have been investigated in several studies. It has been found to be effective against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans, and Aspergillus fumigatus.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO.ClH/c13-11-5-1-3-9(12(11)14)7-15-8-10-4-2-6-16-10;/h1-6,15H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACDCGGYRISHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylacetamide](/img/structure/B5365566.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)
![3-(2-furylmethyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365591.png)
![3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365594.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)
![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)
![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)


![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)